molecular formula C10H11BrO2 B129744 Ethyl bromophenylacetate CAS No. 2882-19-1

Ethyl bromophenylacetate

Cat. No. B129744
CAS RN: 2882-19-1
M. Wt: 243.1 g/mol
InChI Key: BKTKLDMYHTUESO-UHFFFAOYSA-N
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Description

Ethyl bromophenylacetate is a chemical compound that is related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss ethyl bromophenylacetate, they do mention compounds with similar structures or functionalities, which can provide insights into the properties and reactions of ethyl bromophenylacetate.

Synthesis Analysis

The synthesis of related compounds often involves halogenated esters, as seen in the copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate . Another synthesis route involves the alkylation of phenols, as

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl bromophenylacetate is employed as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of 2-Phenylpiperazine, an intermediate of mirtazapine, through reactions involving phosphorus trichloride, bromine, and ethylenediamine, followed by reduction with lithium aluminum hydride (Xuan Yun, 2003). This showcases its utility in the generation of pharmacologically relevant structures.

Enzymatic Inhibition Studies

Research has also focused on evaluating the inhibitory effects of bromophenol derivatives, including those related to ethyl bromophenylacetate, on enzymes such as carbonic anhydrase. These studies have highlighted the potential of bromophenol compounds as enzyme inhibitors, offering insights into their therapeutic applications (Boztaş et al., 2019), (Boztaş et al., 2015).

Green Chemistry and Synthesis

Ethyl (4-Phenylphenyl)acetate, related to Ethyl bromophenylacetate, has been synthesized using green Suzuki coupling reactions, demonstrating its potential as a lead compound in discovering new nonsteroidal anti-inflammatory drugs. This emphasizes the role of ethyl bromophenylacetate derivatives in promoting sustainable pharmaceutical research (N. Costa et al., 2012).

Photocatalysis and Polymerization

Ethyl bromophenylacetate has been utilized as an initiator in controlled radical polymerizations, facilitated by novel photocatalysts under light irradiation. This application underscores its utility in material science, particularly in the synthesis of polymers with precise structural control (Frida Nzulu et al., 2015).

Antioxidant and Biological Activities

Nitrogen-containing bromophenols derived from marine algae, structurally related to ethyl bromophenylacetate, have shown potent antioxidant activities. These findings contribute to the exploration of bromophenols as natural antioxidants with potential food and pharmaceutical applications (Ke-kai Li et al., 2012).

Safety And Hazards

Ethyl bromophenylacetate is classified as causing severe skin burns and eye damage . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . It may also be used as an initiator for the polymerization of dimethyl (methacryloyloxymethyl) phosphonate , methyl methacrylate (MMA) , and trimethylolpropane triacrylate (TMPTA) . Future research may explore other potential applications of this compound.

properties

IUPAC Name

ethyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKLDMYHTUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041951
Record name Ethyl bromophenylacetate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromophenylacetate

CAS RN

2882-19-1, 2216-90-2
Record name Ethyl α-bromobenzeneacetate
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Record name Ethyl (1)-bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name 2882-19-1
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Record name Ethyl bromophenylacetate
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Record name Ethyl (±)-bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name ETHYL BROMOPHENYLACETATE
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